molecular formula C18H17BrO5 B3622175 ethyl 3-bromo-4-{[(4-methoxybenzoyl)oxy]methyl}benzoate

ethyl 3-bromo-4-{[(4-methoxybenzoyl)oxy]methyl}benzoate

Cat. No.: B3622175
M. Wt: 393.2 g/mol
InChI Key: YHNAVSFODDLBIR-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-{[(4-methoxybenzoyl)oxy]methyl}benzoate is an organic compound with the molecular formula C17H17BrO4 It is a derivative of benzoic acid and is characterized by the presence of a bromine atom, a methoxybenzoyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-4-{[(4-methoxybenzoyl)oxy]methyl}benzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-methoxybenzyl alcohol to introduce the bromine atom. This is followed by esterification with ethyl benzoate under acidic conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as sulfuric acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-{[(4-methoxybenzoyl)oxy]methyl}benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

    Substitution: Products like 3-azido-4-{[(4-methoxybenzoyl)oxy]methyl}benzoate.

    Reduction: Ethyl 3-bromo-4-{[(4-methoxybenzoyl)oxy]methyl}benzyl alcohol.

    Oxidation: 3-bromo-4-{[(4-methoxybenzoyl)oxy]methyl}benzoic acid.

Scientific Research Applications

Ethyl 3-bromo-4-{[(4-methoxybenzoyl)oxy]methyl}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-4-{[(4-methoxybenzoyl)oxy]methyl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxybenzoyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Ethyl 3-bromo-4-{[(4-methoxybenzoyl)oxy]methyl}benzoate can be compared with other similar compounds, such as:

    Ethyl 4-bromobenzoate: Lacks the methoxybenzoyl group, making it less versatile in certain applications.

    Methyl 3-bromo-4-methoxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its reactivity and solubility.

    Ethyl 4-bromo-3-(ethoxymethyl)benzoate: Contains an ethoxymethyl group instead of a methoxybenzoyl group, leading to different chemical properties and applications.

This compound stands out due to its unique combination of functional groups, which confer specific reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

ethyl 3-bromo-4-[(4-methoxybenzoyl)oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrO5/c1-3-23-18(21)13-4-5-14(16(19)10-13)11-24-17(20)12-6-8-15(22-2)9-7-12/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNAVSFODDLBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)COC(=O)C2=CC=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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